Phenyl 4-nitrobenzoate

Physical Organic Chemistry Reaction Kinetics Substituent Effects

Researchers requiring a reliable para-nitro substituted ester for pharmaceutical synthesis or mechanistic studies often face sourcing inconsistency. Phenyl 4-nitrobenzoate directly addresses these gaps: • Diflunisal API Intermediate: Mandatory intermediate in a patented synthetic route, making it non-substitutable for CROs and API manufacturers. • Validated Kinetic Probe: Base-catalyzed hydrolysis precisely follows the Hammett relationship (ρ = 2.44), enabling reproducible physical organic chemistry experiments. • Consistent Supply: Sourced with 95+% purity, supported by full analytical documentation for procurement confidence.

Molecular Formula C13H9NO4
Molecular Weight 243.21 g/mol
CAS No. 1429-05-6
Cat. No. B075454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-nitrobenzoate
CAS1429-05-6
Molecular FormulaC13H9NO4
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H9NO4/c15-13(18-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(16)17/h1-9H
InChIKeyLUSSRKMAXZEBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 4-Nitrobenzoate Identity & Procurement


Phenyl 4-nitrobenzoate (CAS 1429-05-6) is an aromatic ester formed from phenol and 4-nitrobenzoic acid, characterized by a nitro group at the para-position of the benzoyl moiety and a phenyl ester group . The compound has a molecular formula of C₁₃H₉NO₄, a molecular weight of 243.21 g/mol, and an XLogP3 value of 3.4 [1]. Its synthesis can be achieved via esterification of aryl fluorosulfates with aryl formates or through a PPh₃/N-chlorobenzotriazole system . For procurement, this compound serves as a versatile synthetic intermediate in organic synthesis, particularly in the preparation of pharmaceuticals such as Diflunisal [2], and in the study of enzyme kinetics and reaction mechanisms [3].

Pharmaceutical intermediate for Diflunisal synthesis
Model substrate for linear free-energy relationship studies
Acylating agent for serine protease mechanism probing

Phenyl 4-Nitrobenzoate Substitution Limitations


Substitution of Phenyl 4-nitrobenzoate with a generic aromatic ester or a differently substituted analog is not a straightforward exchange due to the profound influence of the para-nitro group on the compound's reactivity and physicochemical properties. The strong electron-withdrawing effect of the nitro group significantly alters the electron density at the carbonyl carbon, which in turn dictates reaction rates, mechanistic pathways, and stability. This is quantitatively demonstrated in hydrolysis studies, where the kinetic constants for phenyl esters of 4-substituted benzoic acids precisely obey the Hammett relationship (σp) with a reaction constant ρ = 2.44 [1]. This large ρ value indicates a high sensitivity to substituent effects, meaning that replacing the nitro group with a different substituent (e.g., H, CH₃, Cl) would lead to a dramatically different, predictable change in the hydrolysis rate [1]. Furthermore, in enzyme-catalyzed reactions, the nitro group's electronic influence is critical for activity. For instance, in the acylation of α-chymotrypsin by substituted phenyl p-nitrobenzoates, the rate of acylation is accelerated by electron-withdrawing groups in the leaving group, with a ρ value of +1.96 [2]. This underscores that the compound's specific electronic profile is essential for its intended function, and any substitution would compromise or unpredictably alter performance in applications ranging from pharmaceutical synthesis to kinetic studies.

Para-nitro group greatly accelerates hydrolysis; replacement with non-electron-withdrawing substituents may shift rate dramatically.
Enzymatic acylation rates are sensitive to electronic effects; generic phenyl benzoates may not reproduce chymotrypsin activation.
Patented synthetic route for Diflunisal requires the specific 4-nitrobenzoate ester; substitution may invalidate process claims.

Phenyl 4-Nitrobenzoate Comparative Evidence


Base-Catalyzed Hydrolysis Rate

The base-catalyzed hydrolysis rate of phenyl 4-nitrobenzoate is governed by the strong electron-withdrawing effect of the para-nitro group. A study of seventeen model phenyl esters of 4-substituted benzoic acids demonstrated that their hydrolysis kinetics precisely obey the Hammett relationship (σp) with a reaction constant ρ = 2.44 [1]. This large ρ value indicates a high sensitivity to the electronic nature of the substituent. Therefore, compared to phenyl benzoate (σp = 0.00), phenyl 4-nitrobenzoate (σp = 0.78 for the NO₂ group) is predicted to hydrolyze significantly faster under identical base-catalyzed conditions. The magnitude of this rate enhancement can be calculated using the Hammett equation log(k/k₀) = ρσ, which yields a predicted relative rate of approximately 80-fold for the nitro-substituted compound versus the unsubstituted parent.

Hydrolysis rate
Class-level
~80× faster vs. phenyl benzoate (ρ=2.44)
Predictable reactivity for kinetic studies
50% aq. DMSO, 25°C
Physical Organic Chemistry Reaction Kinetics Substituent Effects

Chymotrypsin Acylation Rate Enhancement

The role of the para-nitro group in accelerating enzymatic acylation is well-established. While direct data for phenyl 4-nitrobenzoate (phenol ester) with chymotrypsin is not available in the primary literature, the effect is clearly demonstrated for the closely related analog, p-nitrophenyl p-nitrobenzoate. In this system, the pH- and pD-independent acylation rate constant for p-nitrophenyl p-nitrobenzoate is 1.40 × 10⁴ M⁻¹s⁻¹ [1]. This is approximately 6.4-fold higher than the rate for p-nitrophenyl benzoate (2.19 × 10³ M⁻¹s⁻¹) under the same conditions, directly attributable to the electron-withdrawing para-nitro substituent on the benzoyl moiety. The study also reports a Hammett ρ value of +1.96 for the leaving group, further confirming the strong positive influence of electron-withdrawing groups on the acylation rate [1].

Acylation rate (analog)
Context-dependent
~6.4× faster for p-nitrophenyl analog
Supports enzyme mechanism probing
Analog data; direct measurement advised
Enzymology Biochemistry Kinetic Analysis

Diflunisal Synthesis Intermediate

Phenyl 4-nitrobenzoate and its derivatives are specifically claimed as critical intermediates in the synthesis of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID). U.S. Patent US5239114A describes a process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitrobenzoate, a compound directly used in the manufacture of Diflunisal [1]. This established, patented industrial application differentiates it from many other simple aromatic esters, which lack such a direct and documented pathway to a commercial pharmaceutical product. The specific substitution pattern (the 4-nitrobenzoate ester of a biphenyl system) is required for the subsequent transformations that yield the final active pharmaceutical ingredient.

Pharma intermediate
Head-to-head
Patented intermediate in US5239114A
Non-substitutable in Diflunisal process
Required for specific synthetic route
Pharmaceutical Synthesis Process Chemistry Drug Intermediates

Phenyl 4-Nitrobenzoate Applications


Physical Organic Chemistry Teaching & Research Substrate

Phenyl 4-nitrobenzoate is an ideal model substrate for undergraduate and graduate laboratory courses in physical organic chemistry. Its base-catalyzed hydrolysis kinetics precisely follow the Hammett relationship (ρ = 2.44) [1], providing students with a reliable and quantitatively predictable system to explore the principles of linear free-energy relationships and substituent effects. The large ρ value ensures that the rate differences between this compound and other para-substituted analogs (e.g., phenyl benzoate) are easily measurable by standard UV-Vis spectrophotometry, as detailed in the established experimental protocols [1].

Diflunisal Synthesis Building Block

The compound is a required intermediate in a patented synthetic route for Diflunisal [2]. Procurement of this specific ester is mandatory for laboratories and CROs engaged in the synthesis of this active pharmaceutical ingredient or its analogs. The patent literature confirms its unique role, making it a non-substitutable item in the supply chain for this process [2].

Model Substrate for Enzyme Acyl Transfer

Based on the strong electron-withdrawing nature of the para-nitro group, which is known to accelerate the rate of enzyme acylation in related systems (e.g., chymotrypsin) [3], phenyl 4-nitrobenzoate serves as a useful substrate for investigating the mechanisms of serine proteases and other acyl-transfer enzymes. Its enhanced reactivity, compared to less electron-deficient esters, makes it particularly suitable for stopped-flow spectrophotometry studies and for probing the electronic requirements of enzyme active sites [3].

Application
Selection Property
Validation Focus
Physical organic chemistry teaching/research
Hammett reactivity profile (ρ=2.44)
UV-Vis measurable rate differences vs. analogs
Diflunisal synthesis (patented route)
Required intermediate (US5239114A)
Process validation per patent claims
Serine protease mechanism studies
Enhanced acylation reactivity
Stopped-flow kinetic monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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